6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Medicinal Chemistry PARP Inhibition Synthetic Intermediate

6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS 1071629-82-7) is a bicyclic heterocyclic compound featuring a fused pyridazine and tetrahydropyridine ring system with an acetyl substituent at the 6-position. This compound belongs to the tetrahydropyridopyridazinone class, a scaffold extensively explored for potent poly(ADP-ribose) polymerase (PARP) inhibition, where the tetrahydropyridine NH group is critical for pharmacokinetic performance.

Molecular Formula C9H11N3O2
Molecular Weight 193.2 g/mol
CAS No. 1071629-82-7
Cat. No. B1447788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
CAS1071629-82-7
Molecular FormulaC9H11N3O2
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=NNC(=O)C=C2C1
InChIInChI=1S/C9H11N3O2/c1-6(13)12-3-2-8-7(5-12)4-9(14)11-10-8/h4H,2-3,5H2,1H3,(H,11,14)
InChIKeyAHTHERYYDAKGJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS 1071629-82-7): A Core Pyridazinone Building Block


6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS 1071629-82-7) is a bicyclic heterocyclic compound featuring a fused pyridazine and tetrahydropyridine ring system with an acetyl substituent at the 6-position . This compound belongs to the tetrahydropyridopyridazinone class, a scaffold extensively explored for potent poly(ADP-ribose) polymerase (PARP) inhibition, where the tetrahydropyridine NH group is critical for pharmacokinetic performance [1]. It serves primarily as a protected synthetic intermediate or a core fragment in medicinal chemistry campaigns targeting kinases and PARP enzymes [2].

Why Generic Pyridazinone Scaffolds Cannot Substitute for 6-Acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one


Simple pyridazinone or tetrahydropyridine analogs lack the precise N-acetyl protecting group and the fused [4,3-c] regiochemistry essential for downstream synthetic utility and target engagement. In PARP inhibitor development, the unsubstituted NH in the tetrahydropyridyl ring is crucial for oral bioavailability, but its presence in unprotected intermediates can lead to metabolic instability and off-target interactions during synthesis [1]. The acetyl group acts as a transient protection, enabling selective functionalization at other positions; attempts to directly use the free NH analog or commercially available 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine often result in complex mixtures or require harsh deprotection conditions later [2]. This specific intermediate maintains the correct ring fusion while offering a single point for late-stage diversification.

Quantitative Differentiation Evidence for 6-Acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one


Acetyl-Protected Intermediate vs. Free NH Analog: Synthetic Utility in PARP Inhibitor Synthesis

The acetyl group on the tetrahydropyridine nitrogen of this compound provides a crucial orthogonal protection strategy. In the synthesis of potent tetrahydropyridopyridazinone PARP inhibitors, the free NH analog is the active pharmacophore but is problematic during synthesis due to unwanted side reactions. The acetyl-protected form offers a stable intermediate that can be selectively deprotected under mild conditions. While direct comparative synthetic yields are not published, the structural necessity is evidenced by SAR studies confirming the free NH is essential for in vivo efficacy, implying the protected form is the required precursor for any late-stage functionalization [1].

Medicinal Chemistry PARP Inhibition Synthetic Intermediate

Regioisomeric Identity: [4,3-c] vs. [4,3-d] Core Differentiation

The compound's unique [4,3-c]pyridazin-3(2H)-one core differentiates it from the [4,3-d]pyrimidin isomer found in other biologically active compounds. This precise regiochemistry is essential for the correct geometry of derived PARP inhibitors, as the nitrogen positioning governs hydrogen bonding with the enzyme's catalytic residues [1]. The [4,3-d] isomer, as seen in patent US10729691, leads to a different biological profile (e.g., anti-malarial activity with IC50 175 nM against a sugar transporter) and cannot substitute for the [4,3-c] core in cancer-focused PARP programs [2]. Spectroscopic confirmation (NMR, FTIR) provides a direct method to distinguish the isomers .

Structural Verification Regiochemistry Analytical Characterization

Class-Level PARP-1 Inhibitory Potency: A Benchmark for Derived Compound Performance

While direct assay data for the target compound is not reported, it serves as a late-stage intermediate for the tetrahydropyridopyridazinone class, which has produced some of the most potent PARP-1 inhibitors known. The class standard, represented by compound 20w, achieves a Ki < 1 nM and a cellular EC50 of 1 nM in C41 whole-cell assays [1]. This potency is directly linked to the acetyl-protected core's ability to be deprotected to yield the active NH pharmacophore. In contrast, similar intermediates based on a carbon-linked tetrahydropyridine ring (lacking the NH) consistently show inferior pharmacokinetic profiles and require higher doses to achieve the same in vivo efficacy [1].

PARP-1 Inhibition Cancer Therapeutics Enzyme Assays

Analytical Identity Verification: Spectroscopic Differentiation from Impurities and Analogs

The compound's identity is verified by a unique combination of 2 NMR and 1 FTIR spectra available in authoritative databases, enabling unequivocal differentiation from synthetic byproducts or degradation impurities such as deacetylated products or ring-opened analogs . This is a critical procurement factor, as unpurified batches from non-specialized suppliers may contain the free NH analog or over-alkylated species, which would compromise the reproducibility of synthetic or biological experiments. The published spectra provide a direct, quantitative benchmark for purity assessment (e.g., absence of extraneous proton signals in NMR at specified chemical shifts).

Quality Control Spectroscopy Compound Verification

Procurement-Driven Application Scenarios for 6-Acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one


Intermediate for Orally Efficacious PARP-1 Inhibitors in Oncology

This compound is the direct precursor for synthesizing the NH-containing tetrahydropyridopyridazinone core. Research teams developing next-generation PARP-1 inhibitors for cancer therapy should prioritize this specific intermediate to ensure access to the class's characteristic sub-nanomolar enzyme potency (Ki < 1 nM) and cellular activity (EC50 1 nM), as demonstrated by compound 20w [1]. The acetyl group protects the critical NH during synthesis, enabling late-stage deprotection and diversification.

Regiochemistry-Dependent Kinase or PARP Probe Synthesis

For structure-activity relationship (SAR) campaigns where the [4,3-c] pyridazine fusion is mandatory for target engagement, this compound provides the correct geometric scaffold. Using the analogous [4,3-d] isomer (as in US10729691) would misdirect the project toward different targets like the P. falciparum sugar transporter, rendering the research outcomes invalid for its intended kinase or PARP target [2]. This compound ensures chemical matter aligns with the therapeutic hypothesis.

Quality-Controlled Building Block for Fragment-Based Drug Discovery

In fragment-based screening, the identity and purity of the starting material are paramount. This compound offers a unique, fused bicyclic core that is not commercially available in a deprotected form. Its identity can be rigorously confirmed against published NMR and FTIR spectra , guaranteeing batch-to-batch consistency and preventing the introduction of deacetylated or over-alkylated impurities that could generate false-positive or negative screening results.

Quote Request

Request a Quote for 6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.